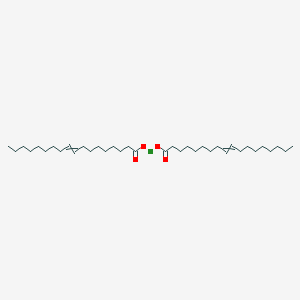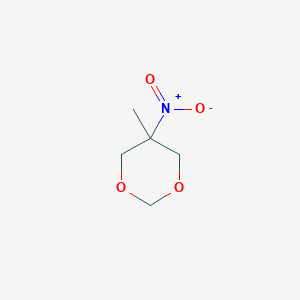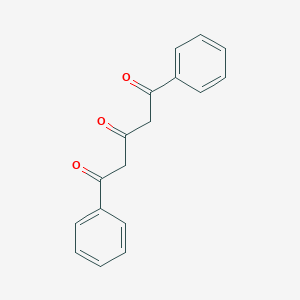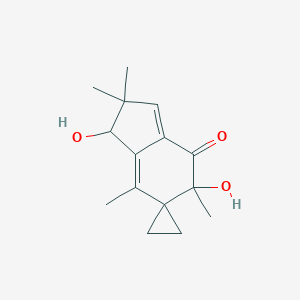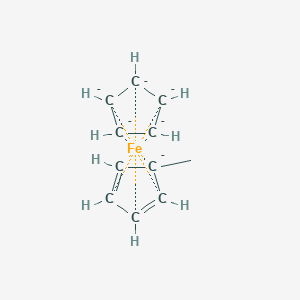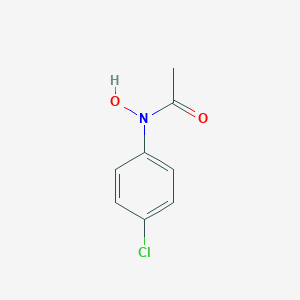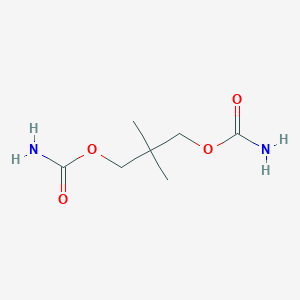
1,3-Propanediol, 2,2-dimethyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as DMC, is a chemical compound that has been widely used in various scientific research applications. DMC is a white crystalline solid that is soluble in water and has a molecular weight of 214.24 g/mol.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is not well understood. However, it is believed that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in increased strength and durability of the material.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is relatively non-toxic and does not pose significant health risks. However, exposure to high concentrations of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can cause irritation to the skin, eyes, and respiratory system. Ingestion of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate can also cause gastrointestinal distress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in lab experiments has several advantages. It is a relatively inexpensive and readily available crosslinking agent that can be used in a variety of applications. However, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has limited solubility in certain solvents, which can make it difficult to work with in some applications.
Orientations Futures
There are several future directions for the use of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate in scientific research. One potential application is in the development of new polyurethane coatings and adhesives with improved properties. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
In conclusion, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, also known as 1,3-Propanediol, 2,2-dimethyl-, dicarbamate, is a versatile chemical compound that has been widely used in various scientific research applications. Its unique properties make it a valuable crosslinking agent in polyurethane coatings, adhesives, and sealants. Further research is needed to fully understand the mechanism of action of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate is a multi-step process that involves the reaction of 2,2-dimethyl-1,3-propanediol with phosgene. The reaction takes place in the presence of a catalyst, typically triethylamine. The resulting product is then purified by recrystallization to obtain the final product of 1,3-Propanediol, 2,2-dimethyl-, dicarbamate.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been widely used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent for polyurethane coatings, adhesives, and sealants. 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has also been used as a reactive diluent in epoxy resins. Additionally, 1,3-Propanediol, 2,2-dimethyl-, dicarbamate has been used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1471-52-9 |
|---|---|
Nom du produit |
1,3-Propanediol, 2,2-dimethyl-, dicarbamate |
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
(3-carbamoyloxy-2,2-dimethylpropyl) carbamate |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3-12-5(8)10)4-13-6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
Clé InChI |
NTJIXQIWOUPKIF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)N)COC(=O)N |
SMILES canonique |
CC(C)(COC(=O)N)COC(=O)N |
Autres numéros CAS |
1471-52-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



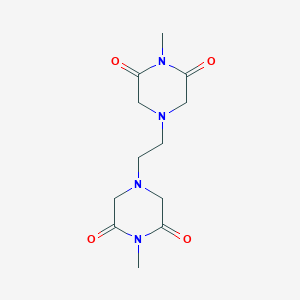
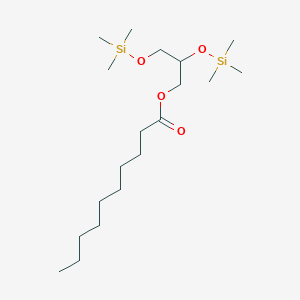
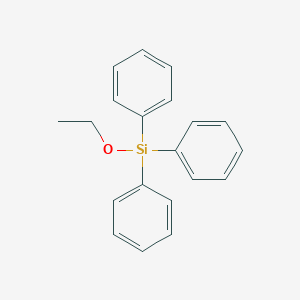
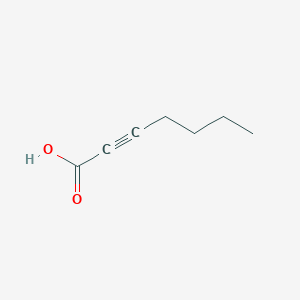
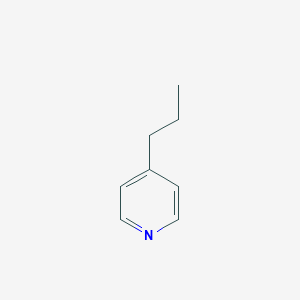
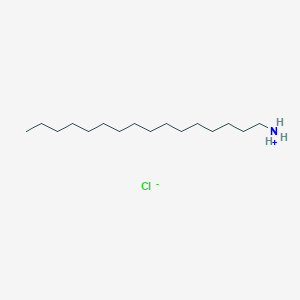
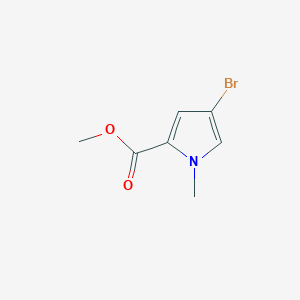
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
